2-Chloro-3-phenylbut-2-enedinitrile
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Overview
Description
2-Chloro-3-phenylbut-2-enedinitrile is an organic compound with the molecular formula C10H6ClN2 It is a nitrile derivative characterized by the presence of a chloro group and a phenyl group attached to a butenedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenylbut-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-3-phenylprop-2-enenitrile with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenylbut-2-enedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile groups can yield primary amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted nitriles or amines.
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-3-phenylbut-2-enedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylbut-2-enedinitrile involves its interaction with molecular targets through its reactive functional groups. The chloro and nitrile groups can participate in various chemical reactions, leading to the formation of new bonds and interactions with biological molecules. These interactions can affect cellular pathways and processes, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-phenylprop-2-enenitrile
- 3-Phenylbut-2-enedinitrile
- 2-Chlorobutadiene
Uniqueness
2-Chloro-3-phenylbut-2-enedinitrile is unique due to the presence of both a chloro group and a phenyl group attached to a butenedinitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
91676-39-0 |
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Molecular Formula |
C10H5ClN2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-3-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10(7-13)9(6-12)8-4-2-1-3-5-8/h1-5H |
InChI Key |
HMWODIGONOSPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)Cl)C#N |
Origin of Product |
United States |
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